molecular formula C11H12N4O3 B12924645 Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate CAS No. 143361-13-1

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate

Cat. No.: B12924645
CAS No.: 143361-13-1
M. Wt: 248.24 g/mol
InChI Key: MOKDORLDFMXYDH-UHFFFAOYSA-N
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Description

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminobenzoic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or tetrahydrofuran. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aminophenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted aminophenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl (5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate: Similar structure but with a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl carbamate group instead of an ethyl carbamate group, affecting its solubility and reactivity.

    Ethyl (5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate: Similar structure but with the amino group in the para position, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethyl carbamate group and an aminophenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

143361-13-1

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

ethyl N-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]carbamate

InChI

InChI=1S/C11H12N4O3/c1-2-17-11(16)13-10-15-14-9(18-10)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16)

InChI Key

MOKDORLDFMXYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=C(O1)C2=CC=CC=C2N

Origin of Product

United States

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